N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound features an indoline core substituted with an ethyl group at the 1-position and a 2-oxo group at the 2-position, along with a 2,4-dimethoxybenzenesulfonamide moiety attached to the 5-position of the indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the indoline core One common approach is the Fischer indole synthesis, where aniline derivatives are cyclized under acidic conditions to form the indoline ring
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield. Additionally, green chemistry principles can be applied to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indoline core can be oxidized to form the corresponding oxoindoline derivative.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxoindoline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry: In chemistry, N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzenesulfonamide can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be utilized as a probe to study enzyme-substrate interactions. Its sulfonamide group can interact with various enzymes, providing insights into their mechanisms of action.
Medicine: The compound has shown potential as a therapeutic agent due to its biological activity. It can be explored for its antitumor, anti-inflammatory, and antimicrobial properties. Further research is needed to evaluate its efficacy and safety in clinical settings.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it a valuable component in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Isatin-based Schiff bases: These compounds share structural similarities with N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzenesulfonamide and are known for their biological activity.
Indole derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, exhibit similar biological properties.
Uniqueness: this compound stands out due to its specific substitution pattern and the presence of the dimethoxybenzenesulfonamide group
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-4-20-15-7-5-13(9-12(15)10-18(20)21)19-26(22,23)17-8-6-14(24-2)11-16(17)25-3/h5-9,11,19H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMDJTWKMUTZHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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